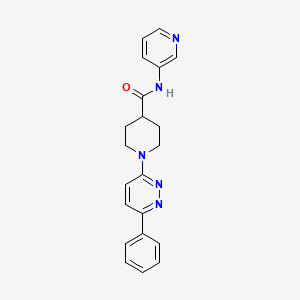
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a piperidine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
- Scalable and Facile Synthetic Processes : A study by Wei et al. (2016) details a scalable and facile synthetic process for a novel Rho kinase inhibitor, showcasing the development of synthetic methodologies for compounds with complex structures similar to the one (Daiyan Wei et al., 2016).
Therapeutic Potential
Inhibition of Platelet Aggregation : Research by Parlow et al. (2010) identified a piperazinyl glutamate pyridine as a P2Y12 antagonist, highlighting the therapeutic potential of structurally similar compounds in inhibiting platelet aggregation, which is crucial for cardiovascular diseases (J. J. Parlow et al., 2010).
Anticancer Activities : A study by Kambappa et al. (2017) on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications (Vinaya Kambappa et al., 2017).
Molecular Targeting
- Small Molecule PCSK9 mRNA Translation Inhibitors : Londregan et al. (2018) discovered small molecule inhibitors of PCSK9 mRNA translation, illustrating the potential of structurally related compounds to modulate gene expression in therapeutic contexts (Allyn T. Londregan et al., 2018).
Structural and Analytical Studies
- Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) provided crystal structure and Hirshfeld surface analysis of a structurally similar hydrochloride salt, underlining the importance of structural analysis in understanding the properties and potential applications of complex compounds (N. Ullah & H. Stoeckli-Evans, 2021).
Propiedades
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXRNBFXILBERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

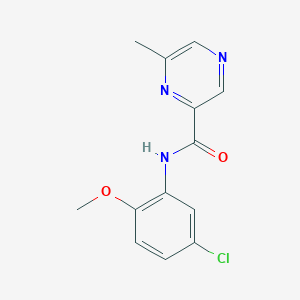
![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
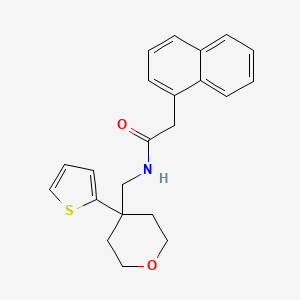
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
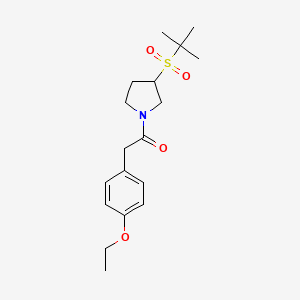
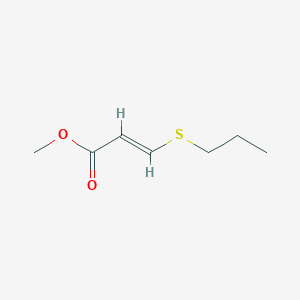
![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)
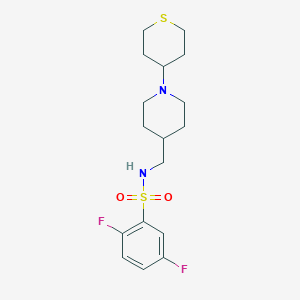
![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)
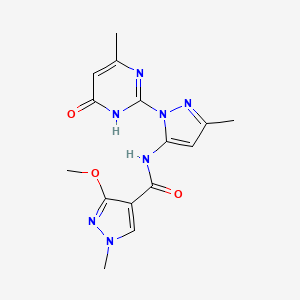
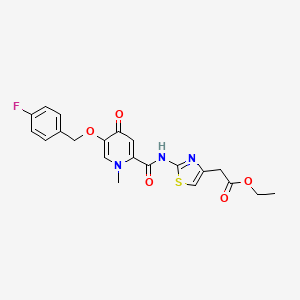
![methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2806177.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)